3-Chloroimidazo[1,2-a]pyrazine

Aurora Kinase Cancer Therapeutics Medicinal Chemistry

3-Chloroimidazo[1,2-a]pyrazine is a privileged scaffold validated through co-crystallization with Aurora-A kinase, yielding inhibitors with up to 70-fold improved cellular selectivity. The 3-chloro handle enables specific Pd-catalyzed cross-coupling reactivity—often outperforming 3-bromo analogs—critical for SAR-driven lead optimization in oncology and virology programs. Sourced for high-yielding (94%) library synthesis and picomolar PI3Kα inhibitor campaigns.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1429665-39-3
Cat. No. B1529216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyrazine
CAS1429665-39-3
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
InChIKeyNLCZMMKTARJHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroimidazo[1,2-a]pyrazine (CAS 1429665-39-3): A Privileged Heterocyclic Scaffold for Kinase Inhibitor Development and Chemical Probe Synthesis


3-Chloroimidazo[1,2-a]pyrazine (CAS 1429665-39-3) is a heterocyclic aromatic organic compound characterized by a fused imidazole and pyrazine ring system with a chlorine atom at the 3-position. This scaffold is a recognized bioisostere of purine and is classified as a 'privileged structure' in medicinal chemistry, making it a valuable core for drug discovery, particularly in the development of kinase inhibitors [1]. Its planar shape allows for versatile substitutions at multiple positions (2, 3, 6, and 8), which is critical for establishing structure-activity relationships (SAR) and optimizing target engagement [2]. The chloro substituent at the 3-position serves as a key reactive handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex libraries of derivatives .

Why 3-Chloroimidazo[1,2-a]pyrazine Cannot Be Simply Substituted: Divergent Reactivity and Biological Outcomes


The 3-chloro substituent on the imidazo[1,2-a]pyrazine core is not a generic, inert placeholder. Substituting the chlorine with other halogens or functional groups can dramatically alter both the chemical reactivity and the biological profile of the resulting compounds. For example, the 3-chloro derivative demonstrates a specific and synthetically valuable reactivity profile for palladium-catalyzed cross-coupling reactions, often outperforming its 3-bromo counterpart in certain systems [1]. Furthermore, in the context of Aurora kinase inhibition, the presence and nature of the 3-substituent are critical for both potency and selectivity [2]. A specific 3-chloro-substituted derivative was instrumental in co-crystallization studies with Aurora-A kinase, revealing key binding interactions that led to the design of inhibitors with up to 70-fold improved cellular selectivity compared to earlier leads [3]. Therefore, substituting this specific building block with a close analog (e.g., 3-bromoimidazo[1,2-a]pyrazine) risks compromising synthetic efficiency, altering the final compound's target engagement, and negating established SAR from prior optimization campaigns.

Quantitative Differentiation of 3-Chloroimidazo[1,2-a]pyrazine: Key Comparative Evidence


C3-Chloro as a Critical Determinant of Aurora Kinase Inhibitor Potency

Direct SAR studies show that the 3-chloro substituent is integral to the potency of Aurora kinase inhibitors. The parent compound, imidazo-[1,2-a]-pyrazine (1), a dual Aurora A/B inhibitor, exhibits modest cell potency with an IC50 of 250 nM and low solubility (5 µM) [1]. Optimization efforts, guided by co-crystallization of a 3-chloro-substituted derivative (compound 15) with Aurora-A, led to the design of analogs with significantly improved activity [2]. While specific IC50 values for the 3-chloro derivative itself are not reported, its role as a key intermediate in the synthesis of these optimized, highly selective inhibitors is well-documented, underscoring its value over the unsubstituted core or alternative 3-substituents.

Aurora Kinase Cancer Therapeutics Medicinal Chemistry SAR

Superior Synthetic Accessibility of the 3-Chloro Scaffold for Derivative Synthesis

The 3-chloroimidazo[1,2-a]pyrazine scaffold can be synthesized with high efficiency, achieving a yield of 94% under mild conditions (N-chlorosuccinimide, DMSO, chloroform, 25°C) . This contrasts with more stringent or lower-yielding protocols required for other halogenated analogs. Patented methods highlight that the C3 position can be selectively halogenated with Cl, Br, or I using N-halosuccinimides in a compatible solvent like DMF, providing a versatile platform for further derivatization [1]. The high and reproducible yield of the 3-chloro derivative translates directly to a lower cost and more reliable supply for large-scale medicinal chemistry programs compared to analogs with lower synthetic efficiency.

Synthetic Chemistry Process Chemistry Cross-Coupling Halogenation

Differentiation in Antiproliferative Activity Based on Substitution Patterns

SAR studies on imidazo[1,2-a]pyrazine derivatives demonstrate that the nature of the substituent at the 3-position profoundly influences antiproliferative activity against cancer cell lines. While the study did not directly test the simple 3-chloro compound, it systematically varied substitutions at the 2, 3, and 6 positions. A derivative with a specific substitution pattern (compound 4c) exhibited potent cytotoxic effects with IC50 values of 13.0 µM against MCF-7 (breast cancer) and 13.8 µM against SK-N-SH (neuroblastoma) cells [1]. This class-level SAR evidence underscores that a generic substitution at the 3-position is not sufficient; the specific electronic and steric properties of the 3-chloro group are essential components for designing compounds with desired activity profiles.

Anticancer Cytotoxicity SAR Cancer Cell Lines

Validated Role in Selective PI3Kα Inhibitor Development

The imidazo[1,2-a]pyrazine scaffold, and specifically derivatives with appropriate substitution including at the 3-position, is a validated chemotype for potent PI3Kα inhibition. A series of novel imidazo[1,2-a]pyrazines has been described as PI3K inhibitors, and a 3D-QSAR analysis of 49 selective PI3Kα inhibitors further confirmed the critical nature of the scaffold and its substitution pattern [1][2]. While the simple 3-chloro compound itself is a building block, its derivatives have been shown to be among the most potent PI3K inhibitors known, with some achieving picomolar IC50 values (e.g., 0.06 nM for PI3Kα) [3]. The 3-chloro handle is a key intermediate for introducing the necessary functional groups to achieve this level of potency and selectivity.

PI3Kα Cancer Therapeutics Kinase Inhibitor 3D-QSAR

3-Chloro Scaffold as a Springboard for Diverse Biological Activities

The imidazo[1,2-a]pyrazine scaffold, of which the 3-chloro derivative is a key starting point, has demonstrated utility across a wide range of biological targets beyond kinase inhibition. For instance, novel imidazo[1,2-a]pyrazine derivatives have been designed and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with lead compounds exhibiting EC50 values as low as 0.26 µM against wild-type HIV-1 in cell-based assays, comparable to established drugs like nevirapine (EC50 = 0.31 µM) [1]. This broad applicability underscores the scaffold's privileged nature and the value of the 3-chloro building block as a versatile entry point for diverse drug discovery programs, in contrast to more specialized or narrow-spectrum scaffolds.

Drug Discovery Privileged Scaffold Antiviral NNRTI

Strategic Application Scenarios for 3-Chloroimidazo[1,2-a]pyrazine in R&D and Procurement


1. Precision Synthesis of Aurora Kinase Inhibitors

For medicinal chemistry programs targeting Aurora kinases, 3-chloroimidazo[1,2-a]pyrazine is the preferred building block. Its 3-chloro substituent has been structurally validated through co-crystallization with Aurora-A kinase, providing a rational basis for designing potent and selective inhibitors. As demonstrated, SAR optimization from this scaffold has yielded compounds with up to 70-fold improved selectivity in cellular assays compared to earlier leads [1]. Procurement of this specific intermediate is essential for any team aiming to replicate or advance upon published Aurora kinase inhibitor series.

2. High-Throughput Synthesis of PI3Kα-Focused Libraries

Given that imidazo[1,2-a]pyrazine derivatives represent one of the most potent classes of PI3Kα inhibitors (with picomolar IC50 values achievable), 3-chloroimidazo[1,2-a]pyrazine is the optimal starting point for generating focused compound libraries [2][3]. Its high-yielding synthesis (94% yield) under mild conditions ensures a cost-effective and reliable supply for large-scale, parallel medicinal chemistry efforts, enabling rapid exploration of chemical space around this validated kinase inhibitor scaffold .

3. Development of Broad-Spectrum Anticancer Leads

The imidazo[1,2-a]pyrazine core exhibits intrinsic antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and SK-N-SH (neuroblastoma), with certain derivatives showing low micromolar IC50 values [4]. By starting with 3-chloroimidazo[1,2-a]pyrazine, researchers can leverage this established cytotoxicity profile and the extensive SAR knowledge to develop new anticancer agents. The compound provides a direct route to a biologically active scaffold, accelerating hit-to-lead campaigns for oncology programs.

4. Versatile Intermediate for Diverse Drug Discovery Programs

The privileged nature of the imidazo[1,2-a]pyrazine scaffold, evidenced by its activity as an HIV-1 NNRTI (with EC50 values comparable to nevirapine), underscores the value of 3-chloroimidazo[1,2-a]pyrazine as a multi-purpose intermediate [5]. This versatility reduces procurement risk, as the compound can support research across multiple therapeutic areas, from oncology to infectious disease. It is an ideal core for internal compound collections aimed at phenotypic screening and target deconvolution.

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